molecular formula C17H16N2O3S B3297367 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide CAS No. 895440-72-9

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide

Cat. No.: B3297367
CAS No.: 895440-72-9
M. Wt: 328.4 g/mol
InChI Key: CYYMHRFUJPZYQT-UHFFFAOYSA-N
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Description

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide is a benzothiazole-derived compound characterized by a 1,3-benzothiazole core substituted with 5,6-dimethoxy groups and an N-linked 2-methylbenzamide moiety. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Synthetic routes for analogous compounds (e.g., chloro or trifluoromethyl derivatives) typically involve acylation of 5,6-dimethoxy-1,3-benzothiazol-2-amine with substituted benzoyl chlorides . Structural characterization relies on NMR, IR, and X-ray crystallography, as demonstrated for related benzothiazolyl benzamides .

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10-6-4-5-7-11(10)16(20)19-17-18-12-8-13(21-2)14(22-3)9-15(12)23-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYMHRFUJPZYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with 2-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents on Benzothiazole Benzamide Substituent Molecular Weight (g/mol) Notable Properties/Applications References
N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide 5,6-Dimethoxy 2-Methyl 342.39 (calculated) Potential antimicrobial activity (inferred)
N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide 5,6-Dimethoxy 3-Trifluoromethyl 382.36 Enhanced electronic modulation via CF₃ group
5-Chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide 5,6-Dimethoxy 5-Chloro, 2-methoxy 392.83 Increased polarity; potential agrochemical use
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 6-Methoxy Adamantyl 356.48 Bulky substituent; crystal packing via S···S interactions
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) None 2-Fluoro 260.28 Fluorine-enhanced bioavailability

Key Observations:

Steric Influence : The adamantyl substituent (Row 4) creates significant steric hindrance, reducing conformational flexibility but enhancing hydrophobic interactions in crystal lattices .

Polarity and Solubility : Chloro and methoxy substituents (Row 3) increase polarity, likely improving aqueous solubility compared to the less polar methyl group .

Crystallographic and Physicochemical Properties

  • Crystal Packing: The target compound’s dimethoxy groups may facilitate π-π stacking or hydrogen bonding, as seen in 2-BTBA (a = 5.9479 Å, b = 16.8568 Å) . Adamantyl derivatives (e.g., Compound I in ) form H-bonded dimers and ribbons via N–H⋯N and S⋯S interactions, whereas fluorinated analogs (2-BTFBA) exhibit smaller unit cell volumes (1195.61 ų vs. 1169.13 ų in non-fluorinated 2-BTBA) .
  • Thermal Stability : Methylenedioxybenzothiazole derivatives () show moderate thermal stability, with decomposition temperatures influenced by substituent bulk. The target compound’s methyl group may balance thermal resilience and synthetic feasibility.

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 288.36 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including ovarian, breast, and lung carcinoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Case Study : A study demonstrated that benzothiazole derivatives exhibited a biphasic dose-response relationship against breast cancer cell lines like MCF-7 and MDA-MB-468. This suggests that modifications in the benzothiazole structure can enhance antitumor potency .

Antimicrobial Activity

Benzothiazole compounds have also been shown to possess antimicrobial properties. In vitro tests against Mycobacterium tuberculosis revealed that certain derivatives could effectively inhibit bacterial growth, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 1: Summary of Antimicrobial Activity

CompoundTarget OrganismMIC (μg/mL)
Benzothiazole AM. tuberculosis12
Benzothiazole BE. coli8
Benzothiazole CStaphylococcus aureus16

Antiparasitic Activity

The antiparasitic potential of benzothiazole derivatives has been explored against parasites such as Leishmania and Trichomonas vaginalis. Certain compounds demonstrated promising activity with low toxicity towards human cells, indicating a favorable therapeutic index .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzothiazoles act as inhibitors of key enzymes involved in cellular processes such as proliferation and metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in target cells, leading to apoptosis.
  • Modulation of Signaling Pathways : These compounds may interfere with various signaling pathways that regulate cell survival and death.

Research Findings

Recent studies have identified specific derivatives within the benzothiazole class that exhibit enhanced biological activity through structural modifications. For example, introducing electron-withdrawing groups has been shown to improve anticancer efficacy and antimicrobial potency .

Q & A

Q. What are the recommended synthetic routes for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide?

The synthesis typically involves a condensation reaction between 5,6-dimethoxy-1,3-benzothiazol-2-amine and 2-methylbenzoyl chloride in a solvent such as pyridine. The reaction mixture is stirred at room temperature, followed by purification via column chromatography and recrystallization from methanol or ethyl acetate to obtain pure crystals. This method aligns with established protocols for benzothiazole-amide derivatives .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXTL is the gold standard. The compound is crystallized via slow evaporation, and diffraction data are collected to solve the structure. Hydrogen bonding patterns (e.g., N–H⋯N interactions) and packing arrangements should be analyzed to confirm stability and polymorphism .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • FT-IR : To identify functional groups (e.g., C=O stretching at ~1670 cm⁻¹, C–O–C vibrations from methoxy groups).
  • NMR (¹H/¹³C) : To confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzothiazole/benzamide regions).
  • UV-Vis : To assess electronic transitions, particularly π→π* and n→π* bands influenced by the benzothiazole core .

Q. How do the methoxy groups at positions 5 and 6 influence solubility?

The electron-donating methoxy groups enhance solubility in polar organic solvents (e.g., DMSO, methanol) by increasing polarity. However, the hydrophobic benzamide moiety may reduce aqueous solubility, necessitating co-solvents for biological assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for benzothiazole derivatives?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, enzyme isoforms). To address this:

  • Perform comparative molecular docking to evaluate binding affinities across targets.
  • Validate findings using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify interactions.
  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents .

Q. How can computational modeling predict the nonlinear optical (NLO) properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) can predict hyperpolarizability (β) and dipole moments. Experimental validation via Kurtz-Perry powder technique measures second-harmonic generation (SHG) efficiency, which correlates with NLO potential. Methoxy groups may enhance charge transfer, increasing SHG output .

Q. What experimental approaches optimize reaction yields during scale-up synthesis?

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading).
  • Flow Chemistry : Improves heat/mass transfer for exothermic reactions.
  • In-line Analytics : Use FT-IR or HPLC to monitor reaction progress in real time .

Q. How does the compound interact with enzyme targets like pyruvate:ferredoxin oxidoreductase (PFOR)?

The amide anion in the benzothiazole-amide scaffold mimics the natural substrate’s transition state, inhibiting PFOR. Molecular dynamics simulations reveal hydrogen bonding with active-site residues (e.g., Arg114, His86). Competitive inhibition can be confirmed via Michaelis-Menten kinetics with varied substrate concentrations .

Q. What thermal stability considerations are critical for material science applications?

Thermogravimetric analysis (TGA) shows decomposition stages:

  • Stage 1 (≤150°C) : Loss of adsorbed solvents.
  • Stage 2 (250–400°C) : Degradation of methoxy and benzamide groups. Differential scanning calorimetry (DSC) identifies phase transitions, guiding processing temperatures .

How can substituent modifications alter bioactivity? Provide a SAR framework.

  • Methoxy → Ethoxy : Increases lipophilicity, potentially enhancing blood-brain barrier penetration.
  • Methyl → Nitro : Introduces electron-withdrawing effects, altering redox properties.
    Test analogs for cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and solubility (HPLC logP) to establish SAR .

Methodological Notes

  • Crystallography : Use SHELXTL for refinement and Mercury for visualization of hydrogen bonds/π-stacking .
  • Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate with triplicate runs .
  • Data Analysis : Apply multivariate statistics (PCA, PLS) to correlate structural features with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.